Cas no 2248183-94-8 ((2S)-2-(1,3-Dioxan-2-yl)propanoic acid)

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid is a chiral carboxylic acid derivative featuring a 1,3-dioxane ring, which imparts unique steric and electronic properties. This compound is particularly valuable in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical stability and functional group compatibility. The dioxane ring enhances solubility in organic solvents while maintaining reactivity at the carboxylic acid site. Its enantiomeric purity makes it suitable for applications requiring precise stereocontrol, such as the synthesis of biologically active molecules. The structural rigidity of the dioxane moiety also contributes to improved selectivity in catalytic reactions. This compound is commonly utilized in medicinal chemistry and fine chemical synthesis for its reliable performance and versatility.
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid structure
2248183-94-8 structure
商品名:(2S)-2-(1,3-Dioxan-2-yl)propanoic acid
CAS番号:2248183-94-8
MF:C7H12O4
メガワット:160.167782783508
CID:5891787
PubChem ID:137938052

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2248183-94-8
    • EN300-6505914
    • (2S)-2-(1,3-Dioxan-2-yl)propanoic acid
    • インチ: 1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
    • InChIKey: KJDKOZHYOKQJJX-RXMQYKEDSA-N
    • ほほえんだ: O1CCCOC1[C@@H](C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 160.07355886g/mol
  • どういたいしつりょう: 160.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 55.8Ų

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505914-10.0g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
10g
$9252.0 2023-05-31
Enamine
EN300-6505914-0.1g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
0.1g
$1893.0 2023-05-31
Enamine
EN300-6505914-0.25g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
0.25g
$1980.0 2023-05-31
Enamine
EN300-6505914-2.5g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
2.5g
$4216.0 2023-05-31
Enamine
EN300-6505914-0.05g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
0.05g
$1807.0 2023-05-31
Enamine
EN300-6505914-0.5g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
0.5g
$2066.0 2023-05-31
Enamine
EN300-6505914-1.0g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
1g
$2152.0 2023-05-31
Enamine
EN300-6505914-5.0g
(2S)-2-(1,3-dioxan-2-yl)propanoic acid
2248183-94-8
5g
$6239.0 2023-05-31

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid 関連文献

(2S)-2-(1,3-Dioxan-2-yl)propanoic acidに関する追加情報

Introduction to (2S)-2-(1,3-Dioxan-2-yl)propanoic acid (CAS No. 2248183-94-8)

(2S)-2-(1,3-Dioxan-2-yl)propanoic acid (CAS No. 2248183-94-8) is a chiral organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, particularly in pharmaceutical and chemical research. This compound is characterized by its chiral center and the presence of a 1,3-dioxane ring, which imparts specific stereochemical and functional group characteristics.

The chemical structure of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid is defined by the presence of a carboxylic acid group and a 1,3-dioxane ring attached to a chiral carbon atom. The chiral center at the 2-position of the propanoic acid moiety is crucial for its biological activity and reactivity. The 1,3-dioxane ring, a cyclic ether with a five-membered ring structure, adds stability and rigidity to the molecule, influencing its conformational behavior.

Recent studies have highlighted the importance of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid in the development of novel pharmaceuticals. Its unique stereochemistry and functional groups make it an attractive candidate for drug design and synthesis. For instance, researchers have explored its potential as a prodrug precursor, where the 1,3-dioxane ring can be cleaved under specific physiological conditions to release an active drug molecule. This approach can enhance the bioavailability and reduce the side effects of therapeutic agents.

In addition to its pharmaceutical applications, (2S)-2-(1,3-Dioxan-2-yl)propanoic acid has been investigated for its use in chemical synthesis and catalysis. The chiral center and the 1,3-dioxane ring provide a versatile platform for asymmetric synthesis reactions, enabling the production of enantiomerically pure compounds. This is particularly valuable in the synthesis of chiral drugs and other fine chemicals where enantiomeric purity is critical.

The physical properties of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid have also been studied extensively. It typically exists as a white crystalline solid with a melting point ranging from 65°C to 70°C. The compound is soluble in common organic solvents such as ethanol and methanol but has limited solubility in water. These properties make it suitable for various laboratory and industrial processes.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in characterizing (2S)-2-(1,3-Dioxan-2-yl)propanoic acid. NMR spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen atoms and carbon atoms within the molecule. MS analysis helps in confirming the molecular weight and identifying any impurities or degradation products.

The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propanoic acid involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of (S)-lactate with ethylene glycol under acidic conditions to form the 1,3-dioxane ring. Subsequent oxidation steps are then used to introduce the carboxylic acid group. Advances in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

In conclusion, (2S)-2-(1,3-Dioxan-2-yl)propanoic acid (CAS No. 2248183-94-8) is a versatile compound with significant potential in pharmaceutical development, chemical synthesis, and catalysis. Its unique structural features make it an attractive candidate for further research and application in various scientific fields. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of chiral chemistry and its practical implications.

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